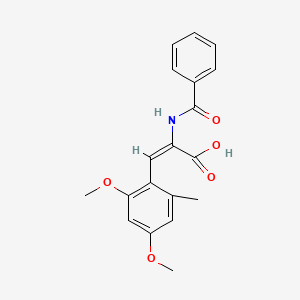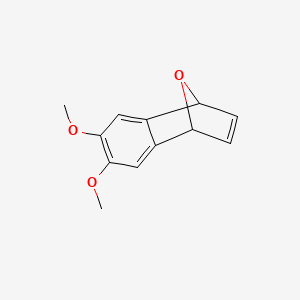
N-(4-chloro-3-nitrophenyl)octadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-nitrophenyl)octadecanamide is an organic compound with a complex structure that includes a long aliphatic chain and a substituted aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)octadecanamide typically involves the reaction of 4-chloro-3-nitroaniline with octadecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chloro-3-nitrophenyl)octadecanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: N-(4-chloro-3-aminophenyl)octadecanamide.
Substitution: N-(4-substituted-3-nitrophenyl)octadecanamide.
Hydrolysis: Octadecanoic acid and 4-chloro-3-nitroaniline.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-nitrophenyl)octadecanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs to specific tissues.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(4-chloro-3-nitrophenyl)octadecanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The nitro and chloro substituents on the aromatic ring may also participate in specific binding interactions with target proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-nitrophenyl)octadecanamide
- N-(4-nitrophenyl)octadecanamide
- N-(4-chloro-3-aminophenyl)octadecanamide
Uniqueness
N-(4-chloro-3-nitrophenyl)octadecanamide is unique due to the presence of both chloro and nitro substituents on the aromatic ring, which confer distinct chemical reactivity and potential biological activity. The long aliphatic chain also contributes to its amphiphilic properties, making it suitable for applications involving interactions with lipid membranes.
Eigenschaften
CAS-Nummer |
143218-50-2 |
|---|---|
Molekularformel |
C24H39ClN2O3 |
Molekulargewicht |
439.0 g/mol |
IUPAC-Name |
N-(4-chloro-3-nitrophenyl)octadecanamide |
InChI |
InChI=1S/C24H39ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)26-21-18-19-22(25)23(20-21)27(29)30/h18-20H,2-17H2,1H3,(H,26,28) |
InChI-Schlüssel |
IQXXHRLYVWKNRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


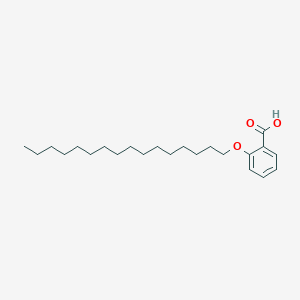

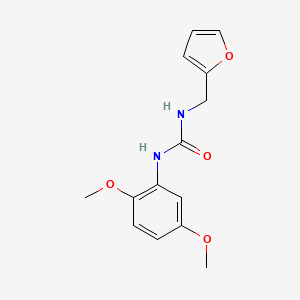
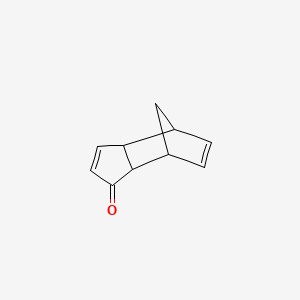
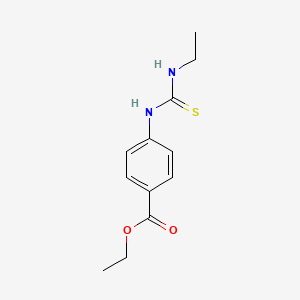
![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)



